N-tert-butyl-2-(4-methylphenyl)acetamide
Description
N-tert-butyl-2-(4-methylphenyl)acetamide is an acetamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a 4-methylphenyl substituent on the α-carbon of the acetamide backbone. Its molecular formula is inferred as C₁₃H₁₉NO (molecular weight: 205.3 g/mol). The tert-butyl group confers steric bulk and lipophilicity, while the 4-methylphenyl moiety introduces aromaticity and moderate electron-donating effects.
Properties
IUPAC Name |
N-tert-butyl-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-7-11(8-6-10)9-12(15)14-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPIVLQFEOCJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylacetic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-tert-butyl-2-(4-methylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-tert-butyl-2-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring, acetamide nitrogen, or side chains. These variations influence physical properties, reactivity, and intermolecular interactions.
Table 1: Substituent Comparison and Physical Properties
*Calculated based on formula C₁₃H₁₉NO.
Key Observations:
- Melting Points : Bulky substituents (e.g., tert-butyl) and halogenated phenyl groups (e.g., 4-chloro) correlate with higher melting points due to enhanced van der Waals interactions or dipole-dipole forces. For example, the 4-chloro derivative melts at 124–126°C , while the n-butyl analog melts at 75°C .
Crystallographic and Hydrogen-Bonding Analyses
Crystal structures of analogs (e.g., 2-azido-N-(4-methylphenyl)acetamide) reveal intermolecular N–H⋯O hydrogen bonds forming chains along the c-axis, stabilized by C–H⋯O interactions .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-tert-butyl-2-(4-methylphenyl)acetamide, and how are reaction conditions optimized for yield and purity?
- The synthesis typically involves multi-step reactions, such as coupling the tert-butylamine group to a substituted phenylacetamide backbone. Key steps include sulfanyl group introduction via nucleophilic substitution and amide bond formation using carbodiimide coupling agents. Optimization involves controlling temperature (e.g., 0–25°C), solvent selection (e.g., DMF or dichloromethane), and catalysts like DMAP to minimize byproducts. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy (¹H, ¹³C, and DEPT) identifies proton environments and carbon frameworks, with aromatic protons appearing at δ 7.2–7.5 ppm and tert-butyl groups at δ 1.2–1.4 ppm. IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹). Mass spectrometry (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]+). X-ray crystallography (using SHELX programs) resolves stereochemistry and crystal packing .
Q. What physicochemical properties must be characterized for experimental reproducibility?
- Key properties include solubility (e.g., in DMSO or ethanol for biological assays), melting point (determined via DSC), and logP (HPLC-derived for hydrophobicity assessment). Thermal stability is analyzed via TGA, and pKa values are measured potentiometrically to predict ionization under physiological conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of novel derivatives?
- Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from dynamic rotational isomerism or impurities. Strategies include:
- Variable-temperature NMR to probe conformational exchange.
- 2D techniques (COSY, HSQC) to assign overlapping signals.
- Comparative analysis with DFT-calculated chemical shifts. Contradictions in IR bands (e.g., anomalous C=O stretches) require purity reassessment via HPLC and elemental analysis .
Q. What methodologies optimize functionalization of the N-tert-butyl group while avoiding undesired side reactions?
- The tert-butyl group’s steric bulk complicates direct functionalization. Approaches include:
- Protecting group strategies : Temporarily masking reactive sites (e.g., Boc protection for amines).
- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions for aryl substitutions under inert atmospheres.
- Microwave-assisted synthesis : Accelerating reaction kinetics to reduce decomposition. Side reactions (e.g., tert-butyl cleavage) are mitigated by avoiding strong acids/bases and using low temperatures .
Q. Which in vitro assays are most effective for evaluating biological activity, and how are off-target effects controlled?
- Antimicrobial assays : Broth microdilution (MIC/MBC) with Gram-positive/negative panels, using resazurin for viability staining.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
- Off-target mitigation : Include negative controls (e.g., untreated cells), use siRNA knockdowns to validate target specificity, and apply cheminformatics tools (e.g., SwissTargetPrediction) to predict binding promiscuity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
